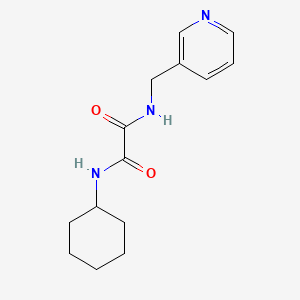

N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide is a chemical compound belonging to the class of oxamides. It is a white crystalline solid that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential biological and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide typically involves the reaction of cyclohexylamine with pyridine-3-carboxaldehyde, followed by the addition of oxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere. The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production methods for N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the oxamide group.

Substitution: Substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Chemistry

- Ligand in Coordination Chemistry : N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide serves as a ligand in various coordination complexes. Its ability to coordinate with transition metals enhances the stability and reactivity of metal complexes, which can be utilized in catalysis and material science.

Biology

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially impacting metabolic pathways relevant to diseases. Similar compounds have shown interactions with mitogen-activated protein kinase 10, indicating potential therapeutic targets for further investigation.

Medicine

- Anti-Tubercular Activity : Research has indicated that this compound exhibits anti-tubercular properties. This makes it a candidate for development into therapeutic agents against tuberculosis and possibly other infectious diseases.

Industry

- Synthesis of Advanced Materials : The compound is explored for its utility in synthesizing advanced materials and polymers. Its unique chemical properties may facilitate the development of new materials with specific functionalities.

Detailed Case Studies

| Application Area | Study Focus | Findings |

|---|---|---|

| Chemistry | Coordination Complexes | Demonstrated enhanced stability and reactivity when used as a ligand with transition metals. |

| Biology | Enzyme Inhibition | Inhibitory effects observed on mitogen-activated protein kinases, suggesting therapeutic potential. |

| Medicine | Anti-Tubercular Activity | Showed significant activity against Mycobacterium tuberculosis in preliminary assays. |

| Industry | Material Synthesis | Potential for use in developing novel polymers with tailored properties for specific applications. |

Mecanismo De Acción

The mechanism by which N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

N-(pyridin-2-yl)amides: These compounds share a similar pyridine moiety and have been studied for their medicinal applications.

N-(pyridin-4-ylmethyl)oxamides: These compounds have a similar structure but differ in the position of the pyridine ring substitution.

Uniqueness

N’-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide is unique due to its specific substitution pattern and the presence of both cyclohexyl and pyridin-3-ylmethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves the reaction of cyclohexylamine with pyridine-3-carboxaldehyde, followed by the addition of oxalyl chloride in an organic solvent like dichloromethane under inert conditions. The product is purified through recrystallization.

Key Chemical Properties:

- Molecular Formula: C15H18N2O

- Molecular Weight: 246.32 g/mol

- CAS Number: 610764-96-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. For instance, it has been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating promising results in inhibiting bacterial proliferation .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies reveal that it can induce apoptosis in cancer cell lines by modulating pathways involved in cell cycle regulation and apoptosis. The compound's mechanism appears to involve the inhibition of specific protein kinases that play a crucial role in tumor growth and survival .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition: The compound has been identified as an inhibitor of certain enzymes involved in cellular metabolism and signaling pathways.

- Cell Cycle Regulation: It affects the expression of key proteins that regulate the cell cycle, leading to cell cycle arrest and subsequent apoptosis.

- Reactive Oxygen Species (ROS) Generation: It may increase ROS levels within cells, contributing to oxidative stress and cell death .

Case Studies

- Antibacterial Efficacy Against MRSA:

-

In Vitro Cancer Cell Studies:

- In a series of experiments involving various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was shown to reduce cell viability by over 50% at concentrations above 25 µM after 48 hours of treatment. Flow cytometry analysis confirmed that the compound induced apoptosis through caspase activation pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antibacterial, Anticancer | 32 | Effective against MRSA and induces apoptosis |

| N-(pyridin-2-yl)acetamide | Antibacterial | 64 | Less potent than N'-cyclohexyl derivative |

| N-(pyridin-4-yl)methylamine | Anticancer | 128 | Lower efficacy in cancer cell lines |

Propiedades

IUPAC Name |

N'-cyclohexyl-N-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c18-13(16-10-11-5-4-8-15-9-11)14(19)17-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10H2,(H,16,18)(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYBTRUZGKYVQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=O)NCC2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.